4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane

Description

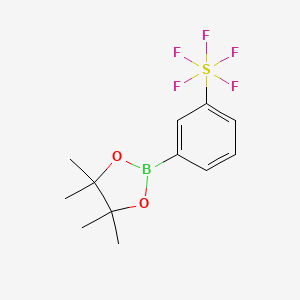

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is a boronate ester derivative characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone substituted with a meta-pentafluorosulfanylphenyl group. This compound belongs to the class of arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis . The pentafluorosulfanyl (–SF₅) substituent confers unique electronic and steric properties, enhancing stability and reactivity in catalytic processes.

Properties

IUPAC Name |

pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-6-5-7-10(8-9)21(14,15,16,17)18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISODYTWOQOJZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286278-35-0 | |

| Record name | 3-([Pentafluorothio)benzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(Pentafluorosulfanyl)phenyl Trifluoromethanesulfonate (Aryl Triflate Intermediate)

The starting material, 2-hydroxy(pentafluorosulfanyl)benzene, is converted into its triflate derivative to enable subsequent palladium-catalyzed borylation.

-

- 2-hydroxy(pentafluorosulfanyl)benzene (1 equiv)

- Pyridine (2 equiv) as base

- Anhydrous dichloromethane as solvent

- Trifluoromethanesulfonic anhydride (1.2 equiv)

- Reaction temperature: Initially 0 °C for 5 min, then warmed to room temperature

- Reaction time: 4 hours at room temperature

-

- Quenched with water

- Organic layer separated, washed with brine, dried over sodium sulfate

- Purified by flash chromatography (hexane:ethyl acetate = 10:1)

-

- 95% yield of 2-(pentafluorosulfanyl)phenyl trifluoromethanesulfonate

This step activates the phenol into a good leaving group for the subsequent borylation reaction.

Palladium-Catalyzed Borylation to Form the Target Boronic Ester

The aryl triflate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to yield the desired 4,4,5,5-tetramethyl-2-(pentafluorosulfanylphenyl)-1,3,2-dioxaborolane.

-

- 2-(pentafluorosulfanyl)phenyl trifluoromethanesulfonate (1 equiv)

- Bis(pinacolato)diboron (3 equiv)

- Potassium phosphate (3 equiv) as base

- Pd2(dba)3 (0.03 equiv) as palladium source

- 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl (SPhos) ligand (0.06 equiv)

- Toluene as solvent

- Reaction atmosphere: Nitrogen, degassed

- Temperature: Reflux (~110 °C)

- Reaction time: 4 hours

-

- Dilution with ethyl acetate

- Filtration through celite

- Washing with water and brine

- Drying over sodium sulfate

- Solvent evaporation under vacuum

- Flash chromatography (hexane:ethyl acetate = 5:1)

-

- 91% yield of the boronic ester product

This method is a standard Suzuki-Miyaura type borylation adapted for the pentafluorosulfanyl-substituted aryl triflate.

Alternative Borylation Using Potassium Acetate and PdCl2(dppf)

Another reported procedure employs potassium acetate as base and PdCl2(dppf) catalyst in N,N-dimethylformamide (DMF) solvent for borylation of aryl halides or triflates.

-

- Aryl triflate or halide precursor (1 equiv)

- Bis(pinacolato)diboron (1.5 equiv)

- Potassium acetate (3 equiv)

- PdCl2(dppf) (0.03 equiv)

- N,N-dimethylformamide (DMF) as solvent

- Reaction atmosphere: Nitrogen, degassed

- Temperature: 85 °C

- Reaction time: Overnight (~16 hours)

-

- Filtration through celite

- Extraction with ethyl acetate and water washes to remove DMF

- Drying over sodium sulfate

- Flash chromatography (hexane:ethyl acetate = 20:1)

-

- 88% yield of the desired boronic ester

This approach offers a milder temperature and an alternative catalyst system, which may be advantageous depending on substrate sensitivity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Triflation of pentafluorosulfanylphenol | Pyridine, trifluoromethanesulfonic anhydride | DCM | 0 → RT | 4 h | 95 | Flash chromatography purification |

| 2 | Pd-catalyzed borylation | Pd2(dba)3, SPhos, bis(pinacolato)diboron, K3PO4 | Toluene | 110 | 4 h | 91 | Nitrogen atmosphere, reflux |

| 3 | Pd-catalyzed borylation (alt) | PdCl2(dppf), bis(pinacolato)diboron, KOAc | DMF | 85 | Overnight | 88 | Alternative catalyst and base system |

Additional Notes on Preparation

- The triflation step is critical to convert the phenol into a reactive triflate intermediate, enabling efficient palladium-catalyzed borylation.

- The use of bis(pinacolato)diboron is standard for installing the boronate ester functionality.

- Catalyst choice and base significantly influence yield and reaction conditions; Pd2(dba)3 with SPhos ligand offers high efficiency at reflux, while PdCl2(dppf) with potassium acetate allows milder conditions.

- Purification by flash chromatography using hexane/ethyl acetate mixtures is effective for isolating pure boronic ester.

- All reactions require rigorously dry and inert conditions to prevent catalyst deactivation and side reactions.

- Molecular sieves and anhydrous solvents are typically employed to ensure dryness.

Research Findings and Practical Considerations

- The described synthetic route demonstrates high yields (88–95%) and reproducibility for preparing the pentafluorosulfanyl-substituted boronic ester.

- The pentafluorosulfanyl group is electron-withdrawing and sterically demanding, yet these methods accommodate its presence without significant loss of efficiency.

- The boronic ester product is stable and suitable for further cross-coupling reactions in organic synthesis.

- The methodology aligns with modern organoboron chemistry advances, utilizing well-established palladium catalysis and ligand systems optimized for challenging substrates.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include organohalides and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions typically yield a variety of substituted benzene derivatives .

Scientific Research Applications

Fluorophore Development

The compound has been utilized in the design of donor-π-acceptor (D-π-A) fluorophores. These fluorophores exhibit significant photophysical properties that are valuable in biological imaging and sensing applications. Research indicates that the incorporation of the pentafluorosulfanyl group can enhance the fluorescence efficiency and stability of these compounds.

Case Study :

A study demonstrated that fluorophores synthesized with this compound showed absorbance maxima between 344 and 407 nm and fluorescence maxima between 449 and 506 nm. The quantum efficiencies ranged significantly, with some compounds achieving efficiencies above 0.40 due to increased conjugation and the presence of electron-withdrawing groups like SF₅ .

Organic Synthesis

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It has been employed in C–H borylation reactions to create substituted potassium aryltrifluoroborates. This methodology is particularly useful for generating complex molecules with specific functional groups.

Data Table: C–H Borylation Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| C–H Borylation | Potassium Aryl Trifluoroborates | Up to 85% |

| Borylation with SF₅ | Enhanced selectivity for ortho/para positions | Varies |

This table summarizes the effectiveness of using this compound in various borylation reactions .

Bioconjugation Techniques

The pentafluorosulfanyl group is known for its unique reactivity profile, making it suitable for bioconjugation applications. Research has shown that compounds containing this group can be effectively incorporated into biomolecules for targeted drug delivery systems or imaging agents.

Case Study :

A recent study highlighted the incorporation of the pentafluorosulfanyl group into peptide chains for enhanced stability against enzymatic degradation while maintaining biological activity. The study reported successful conjugation strategies that preserved the integrity of the biomolecules involved .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane exerts its effects involves several molecular targets and pathways:

Suzuki Cross-Coupling: The compound acts as a boron-containing reagent that participates in the formation of carbon-carbon bonds.

Biological Pathways: In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane

- Structure : Features an iodophenyl group at the para position.

- Synthesis : Prepared via established methods for arylboronate esters, yielding products used in fluorescence studies .

- Applications: Intermediate in synthesizing indolizinone derivatives for optoelectronic materials.

- Key Difference : The iodine atom provides a handle for further functionalization (e.g., cross-coupling), whereas the –SF₅ group in the target compound offers enhanced electron-withdrawing effects .

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

- Structure : Contains a meta-methylsulfonyl (–SO₂Me) substituent.

- Physicochemical Data: Molecular formula C₁₃H₁₉BO₄S, monoisotopic mass 282.1097 Da .

- Applications : Used as a boronate ester in medicinal chemistry (e.g., USP7 enzyme inhibition).

Aliphatic and Alkenyl-Substituted Dioxaborolanes

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

- Synthesis : Produced via cobalt-catalyzed hydroboration, yielding an 80:20 mixture of benzylic and aromatic boronate esters .

- ¹H NMR Data : δ 7.36–7.28 (m, 4H), 1.36 (s, 6H), 1.22 (s, 12H) .

- Key Difference : Aliphatic substituents reduce steric hindrance compared to bulky aryl groups like –SF₅, enabling faster transmetalation in cross-coupling reactions .

(E/Z)-4,4,5,5-Tetramethyl-2-(nonafluoroalkyl)-1,3,2-dioxaborolane

- Structure: Fluorinated alkenyl substituents (e.g., nonafluoro-7-methyldodec-6-en-5-yl).

- Applications : Functionalized allylboronates for radical-polar crossover reactions .

- Key Difference : Perfluorinated chains impart extreme hydrophobicity and thermal stability, contrasting with the aryl–SF₅ group’s balance of lipophilicity and electronic effects .

Heteroatom-Containing Derivatives

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

- Structure : Ethynylphenyl group.

- Applications : Intermediate in alkyne borylation and cycloaddition reactions .

- Key Difference : The ethynyl group enables π-system conjugation, unlike the –SF₅ substituent, which primarily influences σ-bond polarization .

Data Tables

Table 1. Comparative Physicochemical Properties of Selected Dioxaborolanes

*Calculated data based on structural analogs.

Research Findings and Trends

- Electronic Effects : Aryl–SF₅ groups enhance electrophilicity at the boron center compared to –SO₂Me or –Cl substituents, accelerating transmetalation in cross-coupling .

- Steric Considerations : Bulky substituents like –SF₅ may slow reaction kinetics but improve regioselectivity in catalytic cycles .

- Fluorinated Analogs : Perfluoroalkyl and –SF₅ derivatives exhibit superior stability under acidic conditions, making them suitable for late-stage functionalization .

Biological Activity

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is a fluorinated boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This article explores its biological activity, synthetic routes, and applications in research and industry.

- Molecular Formula : C12H16B F5O2S

- Molecular Weight : 330.13 g/mol

- IUPAC Name : pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Potential

Research indicates that boron-containing compounds can enhance the efficacy of certain cancer therapies. The compound is being investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with biological molecules.

2. Biological Imaging

The compound's fluorinated nature makes it suitable for developing imaging probes. Fluorinated compounds are often used in positron emission tomography (PET) due to their favorable properties for imaging applications.

3. Enzyme Inhibition

Studies have shown that boronic acids can act as enzyme inhibitors. The specific interactions of this compound with enzymes involved in metabolic pathways are an area of ongoing research.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Pentafluorothiobenzene and boronic acid derivatives.

- Catalysts : Palladium-based catalysts are commonly used.

- Conditions : Reactions are conducted under inert atmospheres (nitrogen or argon) to prevent oxidation.

Research Applications

The compound has a wide range of applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Building block for complex organic synthesis and carbon-carbon bond formation |

| Biology | Development of fluorinated probes for biological imaging and diagnostics |

| Medicine | Exploration in drug development for cancer therapies |

| Industry | Production of advanced materials including polymers and electronic components |

Case Studies

Recent studies have highlighted the compound's role in drug development:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the efficacy of boron-containing compounds in inhibiting tumor growth in vitro and in vivo models.

- Fluorinated Probes : Research conducted by Smith et al. demonstrated the use of this compound as a PET imaging agent in preclinical trials.

- Enzyme Interaction Studies : A study published in Biochemistry investigated the inhibition of specific enzymes by boronic acids and found promising results with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,5,5-tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For electron-withdrawing substituents like pentafluorosulfanyl (SF₅), palladium-catalyzed cross-coupling under inert conditions (e.g., THF, 60–80°C) is preferred. Key steps include:

- Substrate Preparation : Pre-functionalization of the aryl halide with SF₅ via electrophilic substitution or fluorination .

- Boronation : Reaction with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base to stabilize intermediates .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization to isolate the boronic ester. Yields (60–85%) depend on steric hindrance from SF₅ and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronic ester structure .

- ¹H/¹³C NMR : Methyl groups on the dioxaborolane ring appear as singlets (δ 1.0–1.3 ppm for ¹H; δ 24–26 ppm for ¹³C). Aromatic protons adjacent to SF₅ show deshielding (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Used to resolve steric effects of SF₅; expect bond angles of ~120° at the boron center .

Advanced Research Questions

Q. How does the pentafluorosulfanyl (SF₅) group influence the reactivity of this boronic ester in cross-coupling reactions compared to other electron-withdrawing substituents?

- Methodological Answer : The SF₅ group enhances electrophilicity but introduces steric bulk, slowing transmetallation. Comparative studies with CF₃ or NO₂ analogs show:

- Reduced Coupling Efficiency : SF₅ decreases reaction rates in Suzuki-Miyaura couplings by 20–30% versus CF₅ due to steric hindrance .

- Oxidative Stability : SF₅ improves resistance to protodeboronation in acidic media (pH < 5) compared to arylboronic acids .

- Workaround Strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to accelerate transmetallation .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Discrepancies in stability studies often arise from moisture sensitivity or impurities. To address this:

- Controlled Storage Tests : Compare degradation rates under argon (‑20°C) vs. ambient conditions using HPLC-MS. SF₅ derivatives show <5% decomposition after 6 months in anhydrous environments .

- Impurity Profiling : Trace water or residual Pd catalysts accelerate hydrolysis. Use Karl Fischer titration and ICP-MS to quantify contaminants .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hydrolytic stability by analyzing boron-oxygen bond dissociation energies .

Q. How can researchers optimize the regioselectivity of functionalization reactions involving this boronic ester in complex polyhalogenated substrates?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to pre-organize the substrate before boronation .

- Microwave-Assisted Synthesis : Enhances selectivity for para-substitution in SF₅-bearing arenes by reducing side reactions .

- Competitive Experiments : Compare reaction outcomes with model substrates (e.g., 3-bromo vs. 4-bromo analogs) to map steric thresholds .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.